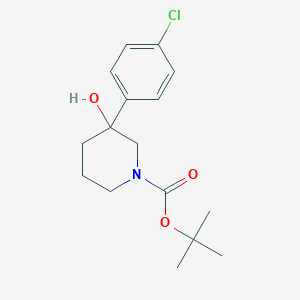![molecular formula C13H8F2O2 B1440372 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178958-75-2](/img/structure/B1440372.png)
3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
Vue d'ensemble
Description
“3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . This compound is also known as (3’,4’-difluoro [1,1’-biphenyl]-2-yl)acetic acid .
Synthesis Analysis
The synthesis of difluorinated biphenyl compounds, such as “3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid”, can be achieved through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of “3’,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid” can be represented by the InChI code: 1S/C14H10F2O2/c15-12-5-4-11 (8-13 (12)16)10-3-1-2-9 (6-10)7-14 (17)18/h1-6,8H,7H2, (H,17,18) .Applications De Recherche Scientifique
Environmental Degradation and Fate
Research on the microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of compounds like 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Liu and Avendaño (2013) reviewed the biodegradability of these chemicals, highlighting the transformation into perfluoroalkyl carboxylic and sulfonic acids through microbial action, which has significant implications for environmental pollution and remediation efforts (Liu & Avendaño, 2013).
Analysis and Detection
The development of fluorescent chemosensors based on specific structural motifs, such as those found in 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, has been a focal point of research. Roy (2021) discussed how compounds like 4-Methyl-2,6-diformylphenol can detect various analytes, suggesting potential applications for detecting and analyzing fluorinated compounds in environmental samples (Roy, 2021).
Treatment and Remediation
The study of solvent developments for liquid-liquid extraction of carboxylic acids offers a perspective on the recovery and purification of compounds, including fluorinated carboxylic acids. Sprakel and Schuur (2019) reviewed advancements in solvent technologies, highlighting their importance in the separation processes of complex mixtures containing substances like 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (Sprakel & Schuur, 2019).
Environmental and Biological Monitoring
Biological monitoring of polyfluoroalkyl substances (PFAS) sheds light on the accumulation and effects of fluorinated compounds in living organisms. Houde et al. (2006) provided a comprehensive review of the occurrence, bioaccumulation, and potential toxic effects of PFAS, which could relate to the environmental and health impacts of structurally similar compounds like 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (Houde et al., 2006).
Propriétés
IUPAC Name |
2-fluoro-5-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGPLQJNFXNZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673366 | |
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1178958-75-2 | |
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














